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BCR/ABL 210 kD fusion protein (21-29) -

BCR/ABL 210 kD fusion protein (21-29)

Catalog Number: EVT-243499
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Product Introduction

Description
BCR/ABL 210 kD fusion protein
Overview

The BCR/ABL 210 kD fusion protein, commonly referred to as P210BCR-ABL, is a significant oncogenic protein primarily associated with chronic myeloid leukemia (CML). This protein results from a chromosomal translocation between chromosomes 9 and 22, specifically the fusion of the BCR gene on chromosome 22 and the ABL gene on chromosome 9. The formation of this fusion protein is a hallmark of CML and is critical in the pathogenesis of the disease. The fusion gene encodes a constitutively active tyrosine kinase that promotes cell proliferation and inhibits apoptosis, contributing to the malignant transformation of hematopoietic cells .

Source

The BCR/ABL fusion protein originates from the Philadelphia chromosome, which is formed by the reciprocal translocation t(9;22)(q34;q11). This genetic alteration results in the production of various BCR/ABL fusion proteins, with P210BCR-ABL being the most prevalent in CML patients. The BCR gene contributes exons that encode for specific functional domains, while the ABL gene provides essential tyrosine kinase activity .

Classification

P210BCR-ABL is classified as an oncogenic fusion protein and falls under the category of protein tyrosine kinases. It is characterized by its ability to phosphorylate tyrosine residues on target proteins, thus activating signaling pathways that lead to increased cell division and survival. This fusion protein is part of a broader family that includes other forms such as P190BCR-ABL and P230BCR-ABL, which are associated with different hematological malignancies .

Synthesis Analysis

Methods

The synthesis of P210BCR-ABL involves the transcription of the BCR/ABL fusion gene resulting from chromosomal rearrangement. The process can be analyzed using various molecular biology techniques:

  1. Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method allows for the amplification and quantification of specific mRNA transcripts from CML patient samples. It involves converting RNA into complementary DNA (cDNA) followed by PCR amplification .
  2. Competitive RT-PCR: A more refined technique that uses internal control sequences to quantify BCR-ABL transcripts relative to non-target sequences, thereby enhancing sensitivity and specificity .
  3. Cloning and Sequencing: The fusion gene can be cloned into vectors for expression studies, followed by sequencing to confirm the integrity and correct reading frame of the fusion product .

Technical Details

The primary steps in synthesizing P210BCR-ABL include isolating RNA from patient samples, synthesizing cDNA using reverse transcriptase, and amplifying specific regions using PCR. The resulting products can then be analyzed through gel electrophoresis to determine the presence and quantity of BCR-ABL transcripts.

Molecular Structure Analysis

Structure

The P210BCR-ABL protein consists of a combination of sequences from both BCR and ABL genes. It retains crucial structural motifs that confer its oncogenic properties:

  • N-terminal Region: Contains sequences derived from the BCR gene, which include coiled-coil domains that facilitate dimerization and interaction with other proteins.
  • C-terminal Region: Encodes for the ABL tyrosine kinase domain, which is responsible for its catalytic activity.

Data

The molecular mass of P210BCR-ABL is approximately 210 kD. Structural studies have shown that it has several functional domains that contribute to its role in cell signaling and transformation .

Chemical Reactions Analysis

Reactions

P210BCR-ABL primarily acts through its tyrosine kinase activity:

  1. Phosphorylation Reactions: The protein phosphorylates tyrosine residues on various substrates, leading to activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT pathways.
  2. Autophosphorylation: P210BCR-ABL can also autophosphorylate, enhancing its activity and stability within cells.

Technical Details

These reactions can be studied using in vitro kinase assays where substrate proteins are incubated with P210BCR-ABL in the presence of ATP. Phosphorylation can then be detected using specific antibodies or radioisotope labeling techniques .

Mechanism of Action

Process

P210BCR-ABL promotes oncogenesis through several mechanisms:

  1. Constitutive Activation: The fusion protein exhibits constitutive kinase activity, leading to persistent activation of signaling pathways that drive cell proliferation.
  2. Inhibition of Apoptosis: It disrupts normal apoptotic signaling by phosphorylating key regulatory proteins, thus promoting cell survival even under stress conditions.
  3. Alteration of Gene Expression: By activating transcription factors involved in cell cycle progression and survival, P210BCR-ABL alters gene expression profiles conducive to malignancy .

Data

Studies have shown that cells expressing P210BCR-ABL have increased proliferation rates compared to non-expressing cells, highlighting its role in promoting cancer cell growth.

Physical and Chemical Properties Analysis

Physical Properties

P210BCR-ABL is a soluble protein found predominantly in the cytoplasm of hematopoietic cells. Its stability can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

As a protein tyrosine kinase, P210BCR-ABL interacts with various substrates through non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Its enzymatic activity is dependent on ATP availability for phosphorylation reactions.

Relevant Data or Analyses

Analyses using techniques such as mass spectrometry have provided insights into post-translational modifications affecting its activity and stability .

Applications

Scientific Uses

P210BCR-ABL serves as a critical biomarker for diagnosing CML and monitoring treatment response. Its detection is essential in clinical settings for:

  1. Diagnosis: Identification of CML through molecular testing.
  2. Prognosis: Assessing disease progression based on transcript levels.
  3. Therapeutic Targeting: Development of targeted therapies such as tyrosine kinase inhibitors (e.g., imatinib) that specifically inhibit P210BCR-ABL activity, revolutionizing treatment strategies for CML patients .
Molecular Characterization of BCR/ABL 210 kD Fusion Protein

Structural Determinants of the BCR-ABL Chimeric Gene Product

The BCR-ABL p210 fusion protein is a 210-kDa oncoprotein generated by a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], forming the Philadelphia chromosome. This rearrangement fuses the BCR (Breakpoint Cluster Region) gene on chromosome 22 to the ABL1 (Abelson tyrosine kinase 1) gene on chromosome 9. The chimeric gene product typically contains exons 1-13 or 1-14 of BCR (designated as b2a2 or b3a2 junctions) linked to exons a2-a11 of ABL1 [1] [7] [8]. The resultant p210 protein retains BCR's oligomerization domain and loses ABL1's autoinhibitory SH3 domain, leading to constitutive tyrosine kinase activity.

Key structural elements include:

  • Coiled-Coil Oligomerization Domain (CC-OD): Derived from BCR exons 1-63, enabling dimerization/multimerization and autophosphorylation.
  • DBL Homology (DH) and Pleckstrin Homology (PH) domains: Facilitate interactions with GTPases and membrane phosphoinositides, respectively, enhancing oncogenic signaling [7].
  • SH2 and Kinase Domains: Sourced from ABL1; the SH2 domain mediates protein-protein interactions, while the kinase domain drives phosphorylation cascades.

Table 1: Structural Domains of BCR-ABL p210

DomainOriginFunctionConsequence of Fusion
Coiled-Coil (CC-OD)BCRProtein oligomerizationEnables constitutive dimerization
DH DomainBCRGTPase regulationAltered GEF activity
PH DomainBCRMembrane localizationEnhanced RAS/MAPK signaling
SH2 DomainABL1Phosphotyrosine recognitionSubstrate recruitment
Kinase DomainABL1Tyrosine phosphorylationConstitutive activation

The b2a2 (exon 13-exon a2) and b3a2 (exon 14-exon a2) junctions are the most prevalent, observed in ~62% and ~29% of CML cases, respectively [4]. These junctions create novel amino acid sequences at the fusion site, forming tumor-specific epitopes absent in native BCR or ABL1 proteins [1].

Functional Domains in the p210 Isoform: Implications for Tyrosine Kinase Activation

The p210 isoform’s transforming activity stems from structural alterations that deregulate ABL1 kinase function:

  • Loss of Regulatory Domains: Exclusion of ABL1’s N-terminal cap and SH3 domain removes autoinhibitory constraints. The SH3 domain typically binds the SH2-kinase linker, stabilizing an inactive conformation; its absence permits spontaneous kinase activation [7] [8].
  • Gain of Oligomerization Capacity: BCR’s CC-OD promotes self-association, facilitating trans-autophosphorylation of the kinase domain activation loop (e.g., Tyr393). Phosphorylation stabilizes the active conformation, enabling substrate access [5] [8].
  • Membrane Localization: The PH domain binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3), anchoring p210 to the plasma membrane. This localization potentiates interactions with RAS/MAPK and PI3K/AKT pathway components [7].

Critical residues governing kinase activity include:

  • Thr315: The "gatekeeper" residue in the ATP-binding pocket. Mutation to isoleucine (T315I) sterically hinders first/second-generation TKIs.
  • Tyr393: Phosphorylation site in the activation loop; mutation impairs kinase activity and leukemogenesis.
  • Asp363: Catalytic residue required for phosphotransfer.

Table 2: Clinically Significant Kinase Domain Mutations in p210

MutationLocationEffect on TKIsPrevalence in TKI Resistance
T315IATP-binding pocketBlocks imatinib, dasatinib, nilotinib binding~20% of resistant cases
F317LP-loopReduces dasatinib affinity~10%
E255K/VSH2-contact siteDisrupts imatinib binding; favors nilotinib~15%
F359V/CCatalytic loopConfers nilotinib resistance~5%

Functional studies confirm that p210’s DH-PH module activates RHO GTPases (e.g., CDC42, RAC1), driving cytoskeletal remodeling and proliferation. Simultaneously, GRB2 adaptor proteins bind phosphorylated Tyr177 (within a BCR-derived YVNV motif) via their SH2 domains, linking p210 to SOS-RAS signaling [5] [8].

Epitope Mapping of the 21-29 Peptide Sequence Within the BCR-ABL Fusion Protein

The b2a2 and b3a2 fusion junctions create unique peptide sequences spanning residues 21-29 of the chimeric protein. These sequences are immunogenic and serve as tumor-specific epitopes. The b2a2 junction encodes the peptide sequence SFKQSSKAL (residues 21-29), while b3a2 encodes SSKALQRPV [1] [6]. Antibodies targeting these sequences discriminate between p210 isoforms due to junctional specificity:

  • BP-1 Antiserum: A polyclonal antibody raised against the b2a2-specific peptide (SFKQSSKAL) recognizes native p210 in cell lines (e.g., K562, LAMA-84) but shows no reactivity with b3a2-positive cells. Inhibition ELISAs confirm epitope specificity, with 50% signal reduction at 10⁻⁷ M peptide concentrations [1].
  • Diagnostic Utility: Antibodies against junctional epitopes enable immunohistochemical detection of p210 in clinical samples, complementing RT-PCR for minimal residual disease monitoring [1] [4].

Table 3: Characteristics of BCR-ABL Fusion Junction Epitopes

Junction TypePeptide Sequence (21-29)Antibody ReactivityTumor Specificity
b2a2SFKQSSKALBP-1 antiserum (+)Chronic myeloid leukemia (CML)
b3a2SSKALQRPVBP-1 antiserum (−)CML, Ph+ AML
e1a2EAIQRASALNot detectedPh+ ALL

Structural analyses reveal the 21-29 epitope is surface-exposed in native p210, enabling antibody access. Molecular dynamics simulations indicate the b2a2 junction (SFKQSSKAL) adopts a β-turn conformation stabilized by hydrogen bonds between Ser22-Lys25 and Lys24-Ala27, whereas the b3a2 junction (SSKALQRPV) forms an extended loop [1]. This conformational divergence explains the isoform-selective antibody recognition.

Clinically, e1a2 transcripts (encoding p190) are rare in CML (~1.2%) but associate with monocytosis and atypical presentations. In contrast, p210 epitopes predominate in classical CML [4]. Novel detection methods like next-generation sequencing (NGS) can identify low-frequency junctional variants (<1% burden) missed by Sanger sequencing, refining risk stratification [9].

Properties

Product Name

BCR/ABL 210 kD fusion protein (21-29)

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